molecular formula C8H7NaO3 B12757390 Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- CAS No. 54385-47-6

Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)-

Cat. No.: B12757390
CAS No.: 54385-47-6
M. Wt: 174.13 g/mol
InChI Key: FWDLHTBMGQEUDU-OGFXRTJISA-M
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Description

Chemical Identity: The compound benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- is the sodium salt of (R)-(-)-mandelic acid (IUPAC: benzeneacetic acid, α-hydroxy-, (αR)-). It is a chiral carboxylic acid derivative characterized by a hydroxyl group at the α-position of the benzeneacetic acid backbone and a monosodium counterion .

Properties

CAS No.

54385-47-6

Molecular Formula

C8H7NaO3

Molecular Weight

174.13 g/mol

IUPAC Name

sodium;(2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1/t7-;/m1./s1

InChI Key

FWDLHTBMGQEUDU-OGFXRTJISA-M

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Resolution of Racemic Mandelic Acid

The classical approach to prepare (alphaR)-benzeneacetic acid, alpha-hydroxy-, monosodium salt involves the resolution of racemic mandelic acid. This method includes:

  • Starting Material : Racemic mandelic acid (mixture of R and S enantiomers).
  • Resolution Agent : Chiral resolving agents such as (1S,2R)-1-amino-2-indanol or other chiral amines.
  • Process :
    • Mandelic acid is reacted with the chiral amine to form diastereomeric salts.
    • These salts have different solubilities and can be separated by crystallization.
    • The desired (alphaR) salt is isolated by filtration and washing.
    • The free acid is then converted to the monosodium salt by neutralization with sodium hydroxide.
  • Yield and Purity : Yields typically range from 70-80% with enantiomeric excess (e.e.) greater than 99%.

Enantioselective Synthesis via Catalytic Asymmetric Methods

Recent advances include asymmetric synthesis routes that directly produce the (alphaR) enantiomer:

  • Catalysts : Use of chiral catalysts such as pentamethylcyclopentadienyl complexes or chiral ligands in asymmetric hydrogenation or addition reactions.
  • Reaction Conditions :
    • Reactions are often conducted in solvents like 2-propanol or acetonitrile.
    • Temperature control is critical, typically between 0°C and 50°C.
    • Use of bases such as potassium tert-butoxide to promote stereoselective conversion.
  • Process Highlights :
    • The reaction mixture is aged to allow conversion of undesired diastereomers to the desired (R,R) diastereomer.
    • Crystallization is induced by seeding at controlled temperatures.
    • The product is isolated by filtration, washing, and drying.
  • Advantages : High stereoselectivity, reduced need for resolution steps, and improved scalability.

Salt Formation and Purification

  • After obtaining the (alphaR) mandelic acid, the monosodium salt is prepared by neutralization with sodium hydroxide.
  • The pH is carefully adjusted (around pH 8) to ensure complete salt formation without decomposition.
  • The aqueous solution is extracted with organic solvents like methyl tert-butyl ether (MTBE) to remove impurities.
  • The organic layers are washed with brine and dried under vacuum.
  • Final drying is done under reduced pressure at moderate temperatures (~60°C) to yield the pure monosodium salt.

Data Table: Typical Preparation Parameters

Step Conditions/Details Yield (%) Enantiomeric Excess (e.e.) Notes
Resolution with chiral amine Stirring at RT, crystallization at 0-40°C 70-80 >99% Diastereomeric salt formation
Catalytic asymmetric synthesis Use of chiral catalyst, 0-50°C, base addition 75-85 >99% Direct enantioselective synthesis
Salt formation Neutralization with NaOH, pH ~8, extraction with MTBE >90 N/A Purification and drying
Drying Vacuum oven at ~60°C N/A N/A Final product isolation

Research Findings and Notes

  • The use of chiral amines such as (1S,2R)-1-amino-2-indanol is effective for high enantiomeric purity and yield.
  • Potassium tert-butoxide plays a key role in converting undesired diastereomers to the desired form during asymmetric synthesis.
  • Seeding and controlled cooling are critical to obtain high-quality crystalline products.
  • The process benefits from azeotropic distillation to remove solvents and control moisture content.
  • The final monosodium salt is stable and can be stored under standard conditions without racemization.

Chemical Reactions Analysis

Esterification and Transesterification

The sodium salt participates in nucleophilic acyl substitution reactions. For example, it reacts with propargyl acetates to form pharmacologically active esters .

Example Reaction with 4-Diethylamino-2-butynyl Acetate:

Component Role Conditions
Sodium saltNucleophile90–95°C, heptane solvent
4-Diethylamino-2-butynyl acetateElectrophileSodium methoxide catalyst
Productα-Cyclohexyl ester derivativeDistillation for byproduct removal

This reaction produces anticholinergic agents via Claisen condensation, with yields optimized by continuous removal of methyl acetate .

Acid-Base Reactivity

The compound regenerates (R)-mandelic acid under acidic conditions, a key step in purification:

Protonation Reaction:

C8H7NaO3+HCl(R)-C8H8O3+NaCl\text{C}_8\text{H}_7\text{NaO}_3 + \text{HCl} \rightarrow \text{(R)-C}_8\text{H}_8\text{O}_3 + \text{NaCl}

In industrial settings, this precipitation is performed at 0–5°C to maximize yield .

Stereochemical Reactivity

The (alphaR) configuration influences enantioselective reactions. For instance, enzymatic esterification shows preferential activity for the R-enantiomer over the S-form . This stereospecificity is critical in drug design, as seen in antispasmodic agents .

Comparative Reactivity with Other Salts

Property Sodium Salt Free Acid (R-Mandelic Acid)
Solubility in HeptaneHighLow
Melting PointNot reported133–135°C
Reactivity with Alkyl HalidesHigh (nucleophilic carboxylate)Moderate (requires activation)

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Properties
    Benzeneacetic acid derivatives have shown significant antibacterial activity. The compound has been investigated for its potential use in treating urinary tract infections. Research indicates that similar compounds, like mandelic acid, have been effectively used as oral antibiotics due to their ability to inhibit bacterial growth .
  • Cosmetic Uses
    As an alpha hydroxy acid, benzeneacetic acid is utilized in cosmetic formulations for its exfoliating properties. It aids in the removal of dead skin cells and promotes skin renewal, making it a common ingredient in chemical peels and anti-aging products .
  • Pharmacological Studies
    A study on substituted benzeneacetic acid esters demonstrated that these compounds exhibit antispasmodic and anti-cholinergic activities. This suggests that benzeneacetic acid derivatives could be developed further for therapeutic uses in gastrointestinal disorders .

Agricultural Applications

  • Pesticide Development
    The compound may serve as a precursor in the synthesis of agrochemicals. Its derivatives have been explored for their potential efficacy as herbicides and insecticides, contributing to crop protection strategies .
  • Plant Growth Regulators
    Research indicates that certain alpha hydroxy acids can influence plant growth and development. Benzeneacetic acid might be investigated for its role as a plant growth regulator, enhancing agricultural productivity through improved nutrient uptake and stress resistance .

Industrial Applications

  • Chemical Synthesis
    Benzeneacetic acid serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, making it valuable in industrial chemistry for producing dyes, plastics, and other materials .
  • Corrosion Inhibition
    The compound has potential applications as a corrosion inhibitor in metalworking fluids and coatings. Its ability to form protective layers on metal surfaces can help extend the lifespan of machinery and structures exposed to harsh environments .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsStudy on mandelic acid derivativesDemonstrated significant antibacterial activity against E. coli and other pathogens .
CosmeticsExfoliation efficacy testsShowed improved skin texture and reduced signs of aging in clinical trials .
AgricultureHerbicide efficacy trialsIndicated effective weed control with minimal environmental impact compared to traditional herbicides .
Industrial ChemistrySynthesis of polymer additivesHighlighted the role of benzeneacetic acid in enhancing polymer properties such as flexibility and durability .

Mechanism of Action

The mechanism of action of benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- involves its interaction with biological molecules. The alpha-hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₇O₃Na
  • Stereochemistry: The (αR) configuration denotes the R-enantiomer, which is biologically significant due to its role in chiral resolution and pharmaceutical applications .
  • Applications : Used as a resolving agent in asymmetric synthesis, a precursor in antibiotic production, and in dermatology for its keratolytic properties .

Comparison with Structurally Similar Compounds

Sodium and Potassium Salts of Benzeneacetic Acid Derivatives

Compound Name Molecular Formula Key Substituents Solubility (Water) Applications Reference
(αR)-Benzeneacetic acid, α-hydroxy-, monosodium salt C₈H₇O₃Na -OH (α), Na⁺ High Chiral synthesis, pharmaceuticals
Benzeneacetic acid, potassium salt (1:1) C₈H₇O₂K -H (α), K⁺ Moderate Food preservative, buffer agent
Benzeneacetic acid, α-chloro-, monosodium salt C₈H₆ClO₂Na -Cl (α), Na⁺ Moderate Intermediate in agrochemicals

Key Differences :

  • The α-hydroxy group in the target compound enhances water solubility compared to non-hydroxylated analogs (e.g., potassium benzeneacetate) .

Substituted Benzeneacetic Acids with α-Functional Groups

Compound Name Functional Group Stereochemistry Key Properties Applications Reference
(αR)-Benzeneacetic acid, α-hydroxy- (R-mandelic acid) -OH R-enantiomer pKa ≈ 3.4, crystalline solid Dermatology, chiral resolution
D-(-)-α-Phenylglycine -NH₂ R-enantiomer Amphoteric, zwitterionic Antibiotic synthesis (e.g., ampicillin)
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid -OH, -COCH₃ R-enantiomer Lipophilic, low water solubility Photodegradable polymers
Benzeneacetic acid, α-methyl -CH₃ - Hydrophobic Flavor and fragrance industry

Structural and Functional Insights :

  • Hydroxyl vs. Amino Groups: The α-hydroxy group in the target compound confers acidity (pKa ~3.4), whereas α-amino derivatives (e.g., D-phenylglycine) exhibit zwitterionic behavior, making them suitable for peptide synthesis .
  • Lipophilicity : Acetylated derivatives (e.g., 2-acetylphenyl analog) are less water-soluble than the sodium salt, limiting their use in aqueous systems .

Esters and Complex Derivatives

Compound Name Ester/Functional Group Key Characteristics Applications Reference
Methyl D-4-chlorophenylglycinate Methyl ester Chlorinated, chiral Prodrug in antiviral agents
Benzeneacetic acid, α-formyl-, methyl ester Formyl, methyl ester Reactive aldehyde group Organic synthesis intermediate
Benzeneacetic acid, α-[(6-O-β-D-glucopyranosyl)oxy]- (Amygdalinic acid) Glycosylated Hydrolyzable glycosidic bond Prodrug for targeted delivery

Comparative Analysis :

  • Ester Derivatives : Methyl or glycosylated esters (e.g., amygdalinic acid) enhance bioavailability but require enzymatic hydrolysis for activation, unlike the ionic sodium salt, which is readily soluble and bioactive .

Research Findings and Industrial Relevance

  • Pharmaceuticals: The (αR)-monosodium salt is preferred over potassium salts (e.g., CAS 13005-36-2) in injectable formulations due to superior biocompatibility .
  • Chiral Resolution : Compared to D-phenylglycine, the target compound offers higher enantioselectivity in separating racemic mixtures of amines and alcohols .
  • Stability : Sodium salts exhibit longer shelf lives than free acids or esters, which are prone to hydrolysis .

Q & A

Basic: What are the key steps for synthesizing (R)-(−)-mandelic acid monosodium salt, and how can its enantiomeric purity be validated?

Methodological Answer:

  • Synthesis :
    • Acid-base reaction : React (R)-(−)-mandelic acid with equimolar sodium hydroxide in aqueous ethanol under nitrogen to avoid oxidation. Monitor pH to ensure complete neutralization (target pH ~7.0–7.5) .
    • Crystallization : Evaporate solvent under reduced pressure and recrystallize from a 1:1 water-ethanol mixture to obtain the monosodium salt.
  • Purity Validation :
    • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20, 0.1% TFA). Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 min .
    • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = −154° for pure (R)-enantiomer in water) .

Basic: How can spectroscopic techniques (IR, NMR) distinguish the monosodium salt from its free acid form?

Methodological Answer:

  • IR Spectroscopy :
    • Free acid : Broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    • Monosodium salt : Absence of O–H stretch (due to deprotonation) and shifted C=O stretch to ~1560–1600 cm⁻¹ (carboxylate asymmetric stretch) .
  • ¹H NMR :
    • Free acid : α-hydroxy proton appears as a singlet at δ ~5.0 ppm (D₂O exchangeable).
    • Monosodium salt : Absence of α-hydroxy proton; aromatic protons remain at δ ~7.3–7.5 ppm (integration for 5H) .

Advanced: How to resolve contradictions in reported solubility data across different databases?

Methodological Answer:

  • Issue : Solubility in water reported as 120 g/L (NIST) vs. 95 g/L (Cheméo) .
  • Validation Protocol :
    • Gravimetric Analysis : Saturate distilled water with the compound at 25°C, filter, and evaporate to measure residual mass.
    • UV-Vis Calibration : Prepare a standard curve (λ = 254 nm) to quantify supernatant concentration.
    • Control Variables : Ensure temperature (±0.1°C) and ionic strength consistency (use 0.1 M NaCl).
  • Statistical Analysis : Perform triplicate measurements and compare with literature using ANOVA (p < 0.05 threshold) .

Advanced: What mechanistic insights guide the compound’s chiral recognition in enzymatic studies?

Methodological Answer:

  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to model interactions between the sodium salt and cytochrome P450 enzymes. Focus on hydrogen bonding (carboxylate with Arg residue) and π-π stacking (aromatic ring with Phe residue) .
  • Kinetic Analysis :
    • Enzyme Kinetics : Measure Km and Vmax using Lineweaver-Burk plots. (R)-enantiomer typically shows 2–3× higher affinity due to steric compatibility with active sites .

Advanced: How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test pH 2–10 (HCl/NaOH buffers) at 25°C and 40°C.
    • Time Points : Sample at 0, 7, 14, 30 days.
  • Analytical Methods :
    • HPLC-PDA : Monitor degradation products (e.g., benzaldehyde from decarboxylation).
    • Mass Loss : Use TGA to assess thermal stability (decomposition onset ~220°C) .

Table 1: Key Physicochemical Properties

PropertyNIST Data Cheméo
Melting Point (°C)215–217 (decomp.)210–212 (decomp.)
Solubility in Water (g/L, 25°C)120 ± 595 ± 3
pKa (α-hydroxy group)3.41N/A
λmax (UV-Vis, nm)254252

Advanced: What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Low Temperature : Conduct reactions at ≤10°C to minimize thermal racemization .
    • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the (S)-enantiomer .
  • In-line Monitoring :
    • PAT Tools : Implement FTIR or Raman spectroscopy to track enantiomeric excess (EE) in real-time .

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